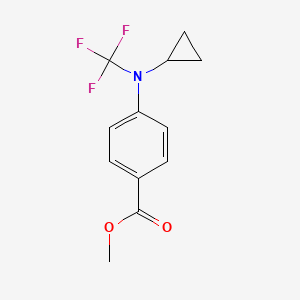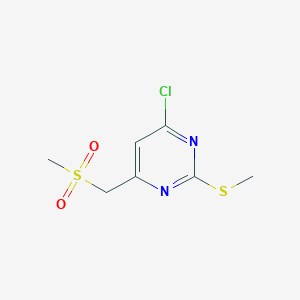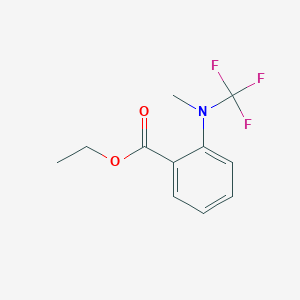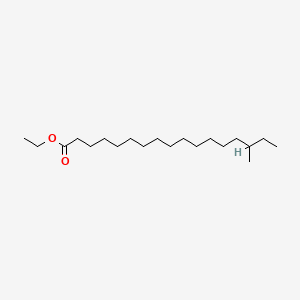
Ethyl 15-methylheptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 15-methylheptadecanoate, also known as 15-methylheptadecanoic acid ethyl ester, is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol . It is commonly found as a colorless liquid that is insoluble in water but soluble in organic solvents . This compound is often used as an intermediate in chemical synthesis .
Métodos De Preparación
Ethyl 15-methylheptadecanoate is typically synthesized through an acid-catalyzed esterification reaction between 15-methylheptadecanoic acid and ethanol . The reaction conditions usually involve heating the mixture under reflux with a suitable acid catalyst, such as sulfuric acid, to facilitate the esterification process . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product quality .
Análisis De Reacciones Químicas
Ethyl 15-methylheptadecanoate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 15-methylheptadecanoate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to lipid metabolism and fatty acid biosynthesis.
Industry: It is used in the production of specialty chemicals and as a component in certain formulations.
Mecanismo De Acción
The mechanism by which ethyl 15-methylheptadecanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation . The molecular targets and pathways involved can vary based on the context of its use .
Comparación Con Compuestos Similares
Ethyl 15-methylheptadecanoate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Heptadecanoic acid: This is the parent acid of this compound and lacks the methyl group at the 15th position.
Ethyl heptadecanoate: This compound is similar but lacks the methyl group at the 15th position.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications .
Propiedades
Número CAS |
57274-46-1 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
ethyl 15-methylheptadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-19(3)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-5-2/h19H,4-18H2,1-3H3 |
Clave InChI |
XTUIETPOMPQEIS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)
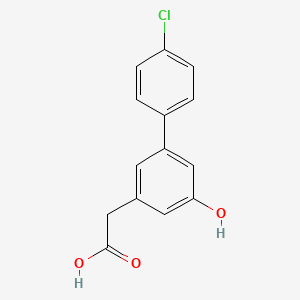
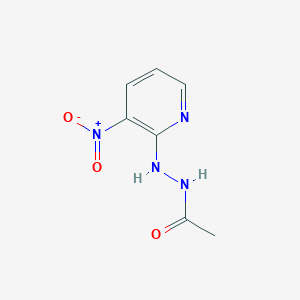
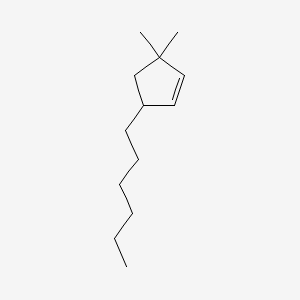
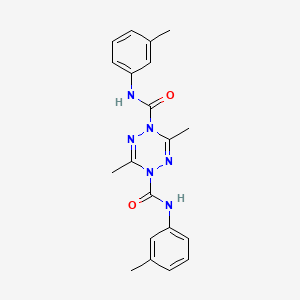
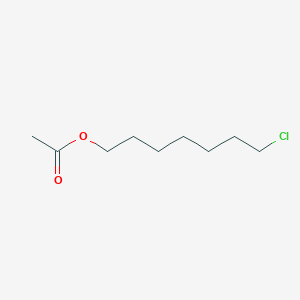
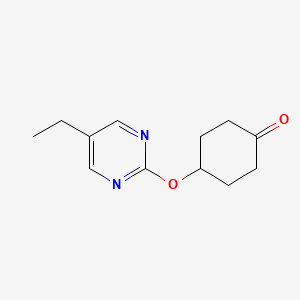
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
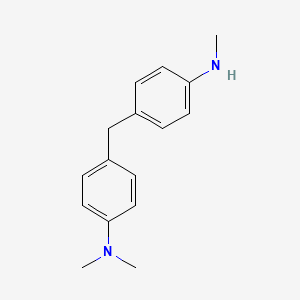
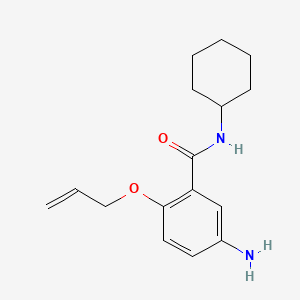
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
